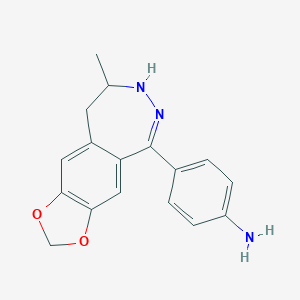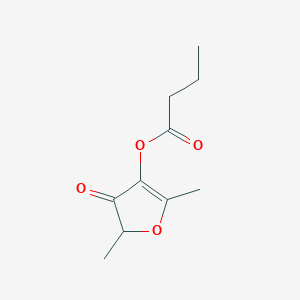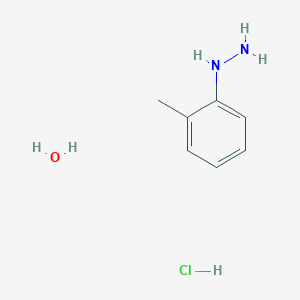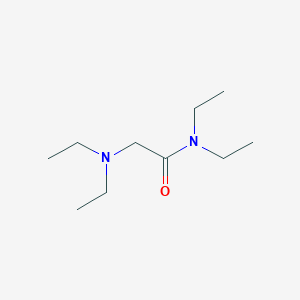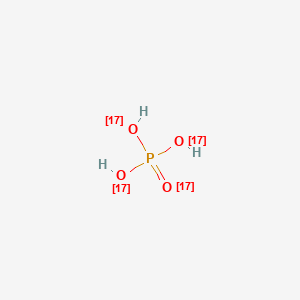
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, also known as BML-210, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide exerts its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes such as gene expression, cell proliferation, and tissue remodeling. By inhibiting these enzymes, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to have various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the growth of tumor cells, protecting neurons from damage, and improving cognitive function. These effects are mediated by its ability to modulate various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its ability to selectively inhibit certain enzymes without affecting others, which can help in studying the specific role of these enzymes in various cellular processes. However, one of the limitations of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide. One of the areas of interest is its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the precise mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves the reaction of 5-chloro-4-(dimethylamino)-2-methoxybenzoic acid with N-(4-bromobenzyl)-morpholine in the presence of a base such as potassium carbonate. The reaction yields the intermediate N-((4-bromobenzyl)-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, which is then treated with palladium on carbon to obtain N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to inhibit the growth of tumor cells by blocking the activity of certain enzymes that are involved in cell proliferation. In inflammation, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorders, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
Propriétés
Numéro CAS |
112885-55-9 |
|---|---|
Nom du produit |
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Formule moléculaire |
C22H28ClN3O3 |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
Clé InChI |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
Synonymes |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



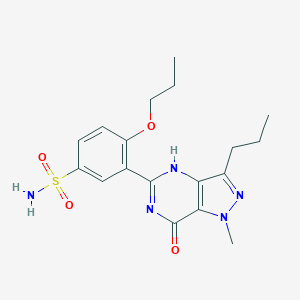
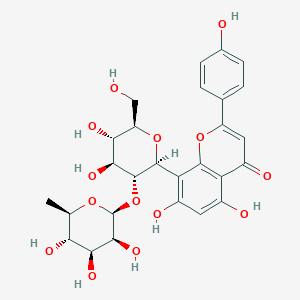
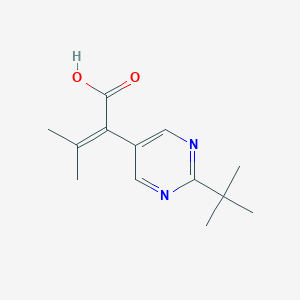
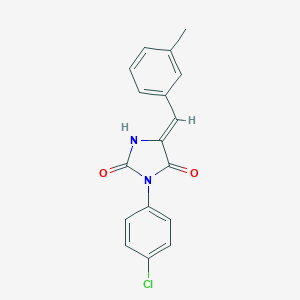
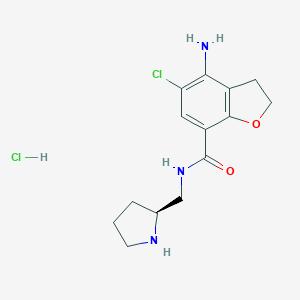
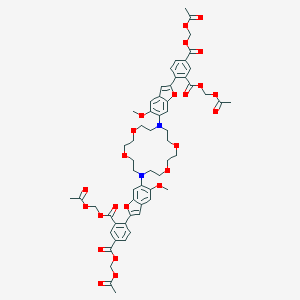
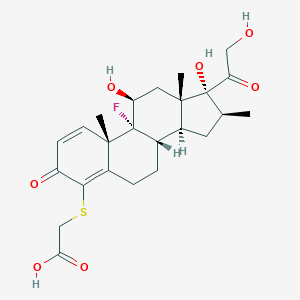
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
